Dimethoxyphosphoryl-(4-methoxyphenyl)methanone

描述

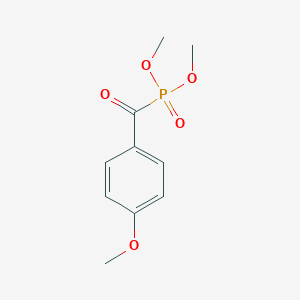

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, also known as dimethyl (4-methoxybenzoyl)phosphonate, is a chemical compound with the molecular formula C10H13O5P and a molecular weight of 244.18 g/mol. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phosphoryl group. It is a useful research chemical with applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

化学反应分析

Types of Reactions

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

生物活性

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a phosphonate group that is known for enhancing biological activity through interactions with various biological targets. The synthesis typically involves the reaction of 4-methoxybenzaldehyde with a dimethoxyphosphoryl reagent under specific conditions to yield the desired compound. The synthesis process often emphasizes environmental sustainability, using methods that minimize waste and maximize yield.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent investigations have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the 4-methoxyphenyl moiety have demonstrated promising results against breast cancer (MDA-MB-231) and leukemia (K562) cell lines. The following table summarizes the IC50 values of related compounds:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-substituted coumarin linked with benzoyl amines | MDA-MB-231 | 0.03 | Inhibition of carbonic anhydrase IX |

| Dimethoxyphenyl derivatives | K562 | ~0.5 | Induction of apoptosis |

| Benzoyl-substituted arylamines | MCF-7 | 0.6 | Cell cycle arrest |

These compounds often exhibit enhanced activity under hypoxic conditions, which is relevant for tumor microenvironments where oxygen levels are low.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may act through:

- Inhibition of Kinases : Similar compounds have shown inhibition of protein kinases such as DYRK1A and CLK1, which are critical in cell cycle regulation and proliferation.

- Apoptosis Induction : Some derivatives trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in RSC Medicinal Chemistry evaluated a series of compounds related to this compound, demonstrating that modifications in the methoxy groups significantly influenced their inhibitory activity against DYRK1A and DYRK1B kinases .

- Docking Studies : Molecular docking studies have indicated potential binding interactions between this compound and target proteins involved in cancer progression. These studies help predict the efficacy and selectivity of the compound .

- Comparative Analysis : In a comparative analysis with known anticancer agents like Doxorubicin, certain derivatives showed superior activities under hypoxic conditions, highlighting their potential as more effective therapeutic agents .

科学研究应用

Medicinal Chemistry

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural framework allows for modifications that can lead to compounds with therapeutic effects.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in anticancer therapies .

- Antimicrobial Properties : The compound has shown promise in developing new antimicrobial agents through structural modifications that enhance its efficacy against resistant strains of bacteria .

Asymmetric Synthesis

The compound plays a crucial role as a chiral auxiliary in asymmetric synthesis. It can facilitate the production of optically active compounds, which are vital in the pharmaceutical industry for drug development.

- Chiral Resolution : this compound can be employed to resolve racemic mixtures into their enantiomers, thus improving the purity and effectiveness of drugs .

Agrochemicals

In agrochemical applications, this compound is utilized in the synthesis of pesticides and herbicides. Its ability to form stable complexes with metal ions enhances the activity of agrochemical formulations.

- Pesticide Development : The incorporation of dimethoxyphosphoryl groups into pesticide molecules has been shown to improve their effectiveness and reduce environmental impact .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of dimethoxyphosphoryl derivatives that exhibited selective cytotoxicity towards breast cancer cells. The modifications included varying the substituents on the phenyl ring to optimize biological activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.2 | MCF-7 (Breast Cancer) |

| Compound B | 3.8 | MDA-MB-231 (Triple Negative Breast Cancer) |

This data indicates that specific modifications can significantly enhance the anticancer properties of dimethoxyphosphoryl derivatives.

Case Study 2: Asymmetric Synthesis

In another research project, this compound was used as a chiral auxiliary to synthesize a key intermediate for Sitagliptin, an antidiabetic drug. The process involved:

- Reaction with an amine under controlled conditions.

- Isolation and purification using chromatography.

The resulting product achieved an optical purity exceeding 99%, demonstrating the effectiveness of this compound in asymmetric synthesis .

属性

IUPAC Name |

dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYKVIUTXZKDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305192 | |

| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-48-6 | |

| Record name | NSC169641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。